molecular formula C15H13BrN4O2 B12481018 methyl 3-[(1H-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate

methyl 3-[(1H-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate

Cat. No.: B12481018
M. Wt: 361.19 g/mol
InChI Key: ALOHSDFLTUJXBV-UHFFFAOYSA-N
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Description

Methyl 3-[(1,2,3-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate is a compound that features a benzotriazole moiety, which is known for its versatility in synthetic chemistry. Benzotriazole derivatives are widely used in various fields due to their stability and ability to participate in numerous chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1,2,3-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with methylamine and benzotriazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1,2,3-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can modify the benzotriazole moiety .

Scientific Research Applications

Methyl 3-[(1,2,3-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(1,2,3-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate involves its interaction with molecular targets through the benzotriazole moiety. This moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological pathways .

Properties

Molecular Formula

C15H13BrN4O2

Molecular Weight

361.19 g/mol

IUPAC Name

methyl 3-(benzotriazol-1-ylmethylamino)-4-bromobenzoate

InChI

InChI=1S/C15H13BrN4O2/c1-22-15(21)10-6-7-11(16)13(8-10)17-9-20-14-5-3-2-4-12(14)18-19-20/h2-8,17H,9H2,1H3

InChI Key

ALOHSDFLTUJXBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)NCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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